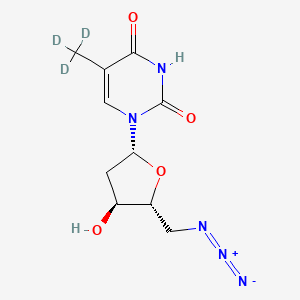
5'-Azido-5'-deoxythymidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Azido-5’-deoxythymidine-d3 is a thymidine-based compound that has been modified to include an azido group at the 5’ position and deuterium atoms at specific positions. This compound is a stable isotope-labeled version of 5’-Azido-5’-deoxythymidine, which is known for its selective inhibition of HIV-1. The molecular formula of 5’-Azido-5’-deoxythymidine-d3 is C10H10D3N5O4, and it has a molecular weight of 270.26 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azido-5’-deoxythymidine-d3 typically involves the modification of thymidineThe reaction conditions often involve the use of azidating agents and deuterium sources under controlled conditions to ensure the selective incorporation of these groups .
Industrial Production Methods
Industrial production of 5’-Azido-5’-deoxythymidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
5’-Azido-5’-deoxythymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted azido groups.
Reduction Reactions: The major product is 5’-Amino-5’-deoxythymidine-d3.
Oxidation Reactions: Oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
5’-Azido-5’-deoxythymidine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleic acid synthesis and modification.
Medicine: Investigated for its potential as an anti-HIV agent due to its selective inhibition of HIV-1 reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5’-Azido-5’-deoxythymidine-d3 involves its incorporation into the viral DNA during reverse transcription. The azido group at the 5’ position prevents the formation of phosphodiester linkages, leading to the termination of DNA chain elongation. This inhibition of DNA synthesis is crucial for its antiviral activity, particularly against HIV-1 .
Comparación Con Compuestos Similares
Similar Compounds
5’-Azido-5’-deoxythymidine: The non-deuterated version of the compound.
Zidovudine (AZT): Another thymidine analog with an azido group, widely used as an antiretroviral drug.
3’-Azido-3’-deoxythymidine: A similar compound with the azido group at the 3’ position
Uniqueness
5’-Azido-5’-deoxythymidine-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1/i1D3 |
Clave InChI |
GKEHVJFBPNPCKI-BXKFBODDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


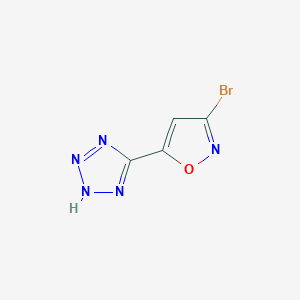
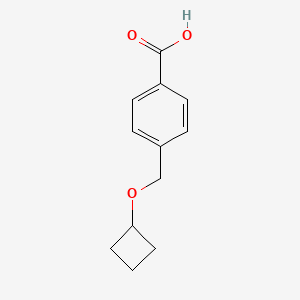
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
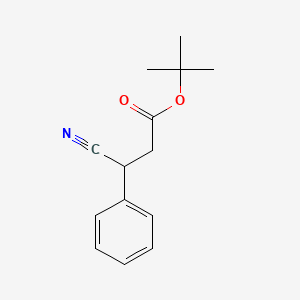
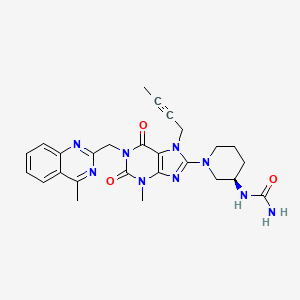

![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)

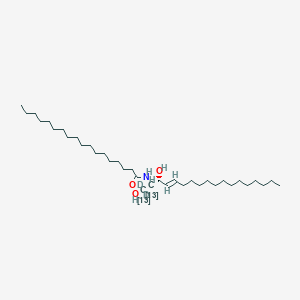
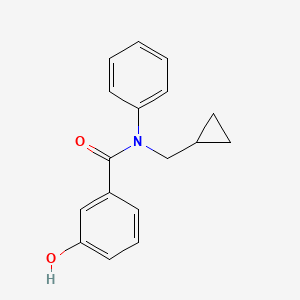
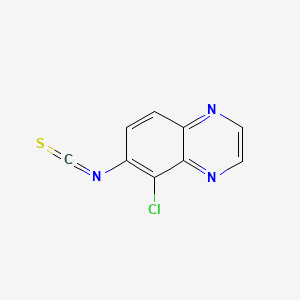

![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
